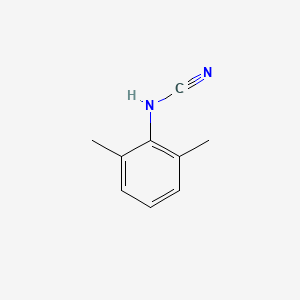

2,6-Dimethylphenyl-cyanamide

Description

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2,6-dimethylphenyl)cyanamide |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5,11H,1-2H3 |

InChI Key |

CHUMDMILMHVWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Cyanamide, (2,6-dimethylphenyl)-

- CAS No.: 20922-60-5

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : 146.192 g/mol

- Key Functional Group : Cyanamide (–NH–C≡N) attached to a 2,6-dimethylphenyl moiety.

Synthesis and Yield :

The compound is synthesized via a high-yield (92.0%) route involving the reaction of 3-methyl-isoxazole-4,5-dione with 4-[(2,6-dimethylphenyl)-hydrazone] under optimized conditions . This method emphasizes efficiency and scalability, making it industrially viable for applications in pharmaceuticals or agrochemical intermediates.

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 2,6-Dimethylphenyl-cyanamide, we compare it with two structurally related compounds: N-(2,6-Dimethylphenyl)acetamide and Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide).

Structural and Functional Group Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,6-Dimethylphenyl-cyanamide | 20922-60-5 | C₉H₁₀N₂ | 146.192 | Cyanamide (–NH–C≡N) |

| N-(2,6-Dimethylphenyl)acetamide | Not specified | C₁₀H₁₃NO | 163.22 | Acetamide (–NH–CO–CH₃) |

| Lidocaine | 137-58-6 | C₁₄H₂₂N₂O | 234.34 | Acetamide with diethylamino substituent |

Key Observations :

- 2,6-Dimethylphenyl-cyanamide features a cyanamide group, which confers higher reactivity due to the electron-withdrawing nitrile (–C≡N) group. This contrasts with the acetamide (–NH–CO–CH₃) group in the other two compounds, which is less reactive .

- Lidocaine includes a diethylamino (–N(CH₂CH₃)₂) group, enhancing its lipid solubility and enabling its role as a local anesthetic .

Physicochemical Properties

- Solubility: 2,6-Dimethylphenyl-cyanamide exhibits moderate solubility in polar solvents (e.g., ethanol) due to its polar cyanamide group. Lidocaine’s diethylamino group increases lipid solubility, making it suitable for transdermal applications .

Stability :

Research Findings and Implications

- Reactivity Advantage: The cyanamide group in 2,6-Dimethylphenyl-cyanamide offers unique reactivity for designing novel bioactive molecules, though it requires careful handling to avoid degradation .

- Pharmacological Limitations: Unlike Lidocaine, the absence of a tertiary amino group in 2,6-Dimethylphenyl-cyanamide limits its direct use in anesthesia, highlighting the importance of substituent tailoring for specific applications .

Preparation Methods

Reaction Mechanism and Conditions

The process typically occurs in dichloromethane or methanol at temperatures between 15–45°C. The general reaction proceeds as:

Stoichiometric triethylamine is often added to neutralize hydrochloric acid, pushing the equilibrium toward product formation. Gas chromatography analyses of this method report yields of 70–85%, though purity depends on rigorous exclusion of moisture.

Industrial Considerations

While cost-effective for bulk production, this method faces challenges in handling toxic cyanogen chloride. Patents such as CN1282734A highlight modifications using water-immiscible solvents to improve safety, though at the expense of reaction speed.

Copper-Catalyzed Cross-Coupling

Recent advancements employ copper catalysts to mediate the coupling of 2,6-dimethylphenyl iodide with cyanamide derivatives. This method, detailed in RSC supporting documents, achieves high regioselectivity and scalability.

Catalytic System Optimization

A typical procedure uses CuSO·5HO (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction mechanism involves oxidative addition of the aryl iodide to copper, followed by cyanamide coordination and reductive elimination:

This method yields 93% for 2,6-dimethylphenyl-cyanamide, with HPLC purity >99%.

Advantages Over Traditional Methods

-

Reduced byproducts : Centrifugation removes copper residues efficiently.

-

Broad substrate tolerance : Adaptable to electron-deficient and sterically hindered aryl groups.

Nucleophilic Substitution with Ethyl Cyanoacetate

A two-step synthesis involving 2,6-dimethylaniline and ethyl cyanoacetate provides an alternative route, particularly useful for laboratory-scale production.

Stepwise Procedure

-

Condensation : Refluxing 2,6-dimethylaniline (0.243 kg) with ethyl cyanoacetate (0.271 kg) in DMF for 12 hours forms an intermediate acetamide.

-

Cyclization and Isolation : The crude product is precipitated in ice water, washed with ethanol, and recrystallized to yield 83% 2,6-dimethylphenyl-cyanamide.

Key Data

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | Reflux (~150°C) |

| Reaction Time | 12 hours |

| Yield | 83% |

This method prioritizes simplicity but requires careful solvent recovery due to DMF’s high boiling point.

Thiourea-Mediated Synthesis

Thiourea serves as a cyanamide precursor in a novel one-pot synthesis, reducing reliance on hazardous reagents.

Reaction Protocol

Thiourea (1 mmol) reacts with 2,6-dimethylphenyl iodide in the presence of CsCO and CuSO·5HO in DMSO. The process involves in situ generation of cyanamide via desulfurization:

Subsequent coupling with the aryl iodide proceeds at 80°C for 12 hours, yielding 79–90% product.

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reactions, reducing time from 12 hours to 30 minutes. Preliminary data suggest yields comparable to thermal methods (80–85%) but require specialized equipment.

Comparative Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyanogen Chloride | 70–85 | 95–98 | Industrial |

| Copper-Catalyzed | 90–93 | >99 | Pilot Plant |

| Ethyl Cyanoacetate | 83 | 97 | Laboratory |

| Thiourea-Mediated | 79–90 | 96–98 | Research |

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethylphenyl-cyanamide, and what key intermediates should be monitored?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with 2,6-dimethylaniline (a structurally related compound, as noted in USP/NF specifications ), which undergoes diazotization followed by cyanation. Key intermediates include:

- 2,6-Dimethylaniline : Monitor purity via HPLC or GC-MS to avoid side reactions.

- Diazonium intermediate : Stabilize at low temperatures (0–5°C) to prevent decomposition.

- Cyanamide precursor : Use IR spectroscopy (C≡N stretch ~2100–2200 cm⁻¹) to confirm formation.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Yields can be optimized by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are essential for characterizing 2,6-Dimethylphenyl-cyanamide?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a singlet (~δ 6.8–7.2 ppm) due to symmetry; methyl groups resonate at δ ~2.3 ppm.

- ¹³C NMR : Cyanamide carbon (C≡N) appears at δ ~115–120 ppm.

- IR Spectroscopy : Confirm the C≡N stretch (~2140 cm⁻¹) and absence of NH₂ bands.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₉H₁₀N₂: 146.0844 g/mol).

Cross-validate results with X-ray crystallography for unambiguous structural confirmation .

Q. What safety protocols are essential when handling 2,6-Dimethylphenyl-cyanamide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Management : Segregate cyanamide-containing waste and treat with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can crystallographic software like SHELX address challenges in determining the molecular structure of 2,6-Dimethylphenyl-cyanamide?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination from single-crystal X-ray data. For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy .

- Validation : Employ PLATON (integrated in WinGX) to check for missed symmetry or disorder. Key metrics:

| Parameter | Target Value |

|---|---|

| R-factor | < 0.05 |

| CCDC Deposition | Mandatory |

- Data Contradictions : If experimental bond lengths deviate >0.02 Å from DFT models, re-exclude thermal motion artifacts using Olex2’s dynamic refinement .

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer :

- Step 1 : Re-validate experimental data using checkCIF/PLATON to rule out systematic errors (e.g., absorption corrections) .

- Step 2 : Compare DFT-optimized geometries (e.g., Gaussian09) with experimental results. Discrepancies in torsion angles >5° may indicate crystal packing effects.

- Step 3 : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing structural deviations .

Q. What strategies optimize the biological activity of 2,6-Dimethylphenyl-cyanamide derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Replace the cyanamide group with thiocyanate or azide to assess electronic effects.

- Steric Tuning : Introduce substituents at the 4-position of the aryl ring to evaluate steric hindrance (e.g., compare IC₅₀ values in enzyme assays).

- Data Analysis : Use multivariate regression (e.g., PCA) to correlate logP, polar surface area, and bioactivity. Example table:

| Derivative | logP | PSA (Ų) | IC₅₀ (μM) |

|---|---|---|---|

| CN | 2.1 | 32.6 | 12.3 |

| N₃ | 1.8 | 45.7 | 8.9 |

| Reference SAR trends from analogous compounds (e.g., N-(2,6-dimethylphenyl)hydroxylamine derivatives ). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.